molecular formula C5H3F7O B1582444 3,3,4,4,5,5,5-Heptafluoropentan-2-one CAS No. 355-17-9

3,3,4,4,5,5,5-Heptafluoropentan-2-one

Cat. No. B1582444
CAS RN: 355-17-9
M. Wt: 212.07 g/mol
InChI Key: XJYXROGTQYHLTH-UHFFFAOYSA-N
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Description

3,3,4,4,5,5,5-Heptafluoropentan-2-one is a chemical compound with the formula C5H3F7O. It has a molecular weight of 212.0655 .


Molecular Structure Analysis

The molecular structure of 3,3,4,4,5,5,5-Heptafluoropentan-2-one consists of 5 carbon atoms, 3 hydrogen atoms, 7 fluorine atoms, and 1 oxygen atom .

Scientific Research Applications

Carbene Chemistry and Migration in Fluoroalkylcarbenes

Research on carbene chemistry, particularly involving fluoroalkylcarbenes, indicates the potential of 3,3,4,4,5,5,5-heptafluoropentan-2-one in this field. A study by Atherton, Fields, and Haszeldine (1971) described the photolysis of 4-diazo-1,1,1,2,2,3,3-heptafluoropentane, which leads to heptafluoropropyl(methyl)carbene. This process involves hydrogen migration, resulting in the formation of 3,3,4,4,5,5,5-heptafluoropent-1-ene. The study provides insights into the behavior of such compounds under specific conditions, suggesting potential applications in synthetic chemistry and materials science (Atherton, Fields, & Haszeldine, 1971).

Fluorinated Naphthalyne Derivatives

In the study of fluorinated naphthalyne derivatives, Burdon et al. (1979, 1980) demonstrated the synthesis of hexafluoro-1,2-naphthalyne using 1,3,4,5,6,7,8-heptafluoronaphthyl-lithium. This research revealed how lithium fluoride elimination led to specific isomers, providing valuable information on the behavior and potential applications of such fluorinated compounds in various fields, including organic synthesis and material sciences (Burdon, Gill, Parsons, & Tatlow, 1979, 1980).

Polyfluorocarbanion Chemistry

The study by Drayton, Flowers, and Haszeldine (1975) explored the reactions of hexafluoropropene with pentafluoropyridine and tetrafluoropyridine-4-carbonitrile in the presence of cesium fluoride. This research provides insight into the complex reactions and potential applications of fluorinated compounds in organic and materials chemistry, especially in understanding the stabilization of reactive intermediates (Drayton, Flowers, & Haszeldine, 1975).

EPR Spectroscopy and Radical Cation Studies

In a study focusing on radical cations, Eberson, Hartshorn, Persson, and Radner (1997) explored the properties of 1,1,1,3,3,3-hexafluoropropan-2-ol (HFP) as a solvent. The research highlights HFP's potential in enhancing the study of radical cations, which could be significant in fields like spectroscopy, photochemistry, and electrophilic aromatic substitution (Eberson, Hartshorn, Persson, & Radner, 1997).

Fluorophobic Effect and Liquid Crystal Synthesis

Johansson, Percec, Ungar, and Smith (1997) conducted research on the synthesis of liquid crystals, focusing on the fluorophobic effect. They synthesized various fluorinated compounds and studied their thermotropic liquid crystalline phases. This study is significant for materials science, particularly in the development of novel liquid crystal materials (Johansson, Percec, Ungar, & Smith, 1997).

properties

IUPAC Name

3,3,4,4,5,5,5-heptafluoropentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F7O/c1-2(13)3(6,7)4(8,9)5(10,11)12/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYXROGTQYHLTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00188993
Record name Methyl heptafluoropropylketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,4,4,5,5,5-Heptafluoropentan-2-one

CAS RN

355-17-9
Record name 3,3,4,4,5,5,5-Heptafluoro-2-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3,4,4,5,5,5-Heptafluoro-2-pentanone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl heptafluoropropylketone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,4,4,5,5,5-heptafluoropentan-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3,3,4,4,5,5,5-HEPTAFLUORO-2-PENTANONE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
RN Haszeldine, EG Walaschewski - Journal of the Chemical Society …, 1953 - pubs.rsc.org
… reactivity of the zinc relative to the magnesium compound is also shown by its failure to react with carbon dioxide, although it yielded 3 : 3 : 4 : 4 : 5 : 5 : 5heptafluoropentan-2-one when …
Number of citations: 27 pubs.rsc.org
RN Haszeldine - Journal of the Chemical Society (Resumed), 1953 - pubs.rsc.org
… Methylmagnesium iodide gave the tertiary alcohol (51%) and 3 : 3 : 4 : 4 : 5 : 5 : 5-heptafluoropentan-2-one (5y0), but no secondary alcohol. With ethylmagnesium iodide the tertiary …
Number of citations: 20 pubs.rsc.org
S Adhikari, DP Leonard, KH Lim, EJ Park… - ACS Applied Energy …, 2022 - ACS Publications
Quaternized polymers as electrode ionomeric binders enable fuel cell operation under high-pH or anhydrous conditions. Herein we report quaternized poly(fluorene) ionomers with …
Number of citations: 5 pubs.acs.org
DH Wood - 1965 - search.proquest.com
This thesis is divided into two sections: the first describes an investigation of the preparation and characterisation of polyfluoroalkyldiazoketones, and the second describes the thermal …
Number of citations: 0 search.proquest.com
C Wohlfarth - Supplement to IV/6, 2008 - Springer
CCl2F2 dichlorodifluoromethane CCl3F fluorotrichloromethane CCl4 tetrachloromethane CF4 tetrafluoromethane CHBr3 tribromomethane CHClF2 chlorodifluoromethane CHCl3 …
Number of citations: 0 link.springer.com

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